![molecular formula C24H23N3O4 B4231440 N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B4231440.png)
N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-4-nitrobenzamide
Overview
Description
N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-4-nitrobenzamide, commonly known as MPAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAP is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling.
Mechanism of Action
MPAP selectively inhibits N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-4-nitrobenzamide, an enzyme that breaks down endocannabinoids such as anandamide. Endocannabinoids play a crucial role in the regulation of various physiological processes such as pain, inflammation, and mood. By inhibiting N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-4-nitrobenzamide, MPAP increases the levels of endocannabinoids, leading to the activation of cannabinoid receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
MPAP has been shown to have various biochemical and physiological effects. It increases the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol, leading to the activation of cannabinoid receptors. This activation results in various physiological effects such as pain relief, anti-inflammatory effects, and mood regulation. Additionally, MPAP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
MPAP has several advantages for lab experiments. It is a selective inhibitor of N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-4-nitrobenzamide, which allows for the specific modulation of endocannabinoid signaling. MPAP is also stable and can be easily synthesized. However, MPAP has some limitations for lab experiments. It has low aqueous solubility, which can make it difficult to administer in vivo. Additionally, MPAP has a short half-life, which can limit its effectiveness in long-term studies.
Future Directions
There are several future directions for research on MPAP. One area of research is the development of more potent and selective N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)-4-nitrobenzamide inhibitors. Another area of research is the investigation of the therapeutic potential of MPAP in various diseases such as neurodegenerative diseases, pain, and addiction. Additionally, the mechanisms underlying the neuroprotective effects of MPAP need to be further elucidated. Overall, MPAP has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.
Scientific Research Applications
MPAP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPAP has also been shown to have analgesic effects in animal models of pain. Additionally, MPAP has been studied for its potential use in the treatment of addiction, anxiety, and depression.
properties
IUPAC Name |
4-[(4-nitrobenzoyl)amino]-N-(4-phenylbutan-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-17(7-8-18-5-3-2-4-6-18)25-23(28)19-9-13-21(14-10-19)26-24(29)20-11-15-22(16-12-20)27(30)31/h2-6,9-17H,7-8H2,1H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAAHPYBPUWQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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